molecular formula C11H13BrN2O3S2 B2889077 5-bromo-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide CAS No. 2034385-32-3

5-bromo-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide

Cat. No. B2889077
M. Wt: 365.26
InChI Key: MGELGSDBMMKWOA-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide” contains several functional groups including a bromine atom, an isoxazole ring, a thiophene ring, and a sulfonamide group. Isoxazole and thiophene are both five-membered heterocyclic compounds, which are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the isoxazole and thiophene rings would introduce rigidity into the structure, while the bromine atom and sulfonamide group could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom could be displaced in a nucleophilic substitution reaction, while the isoxazole and thiophene rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromine atom could increase the compound’s density and boiling point, while the isoxazole and thiophene rings could increase its stability and rigidity .

Scientific Research Applications

Chemical Synthesis and Catalysis

A novel N-bromo sulfonamide reagent has been developed to catalyze the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This methodology highlights the use of non-toxic materials, offering high yields and short reaction times, demonstrating the compound's role in facilitating efficient chemical synthesis (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Drug Metabolism

LY451395, a biaryl-bis-sulfonamide, serves as a potent potentiator of the AMPA receptors and is extensively metabolized in preclinical species. The metabolite structures, proposed exclusively by mass spectrometric analysis, highlight the compound's significance in drug metabolism studies. This research underscores the compound's potential in the development of treatments targeting the central nervous system (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Anticonvulsant Activities

A series of 4-thiazolidinones bearing a sulfonamide group exhibited significant anticonvulsant activity against MES and scPTZ animal models. This finding indicates the compound's potential application in the development of new anticonvulsant drugs, with certain derivatives displaying promising activity as leads for further investigation (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Antimicrobial and Antitumor Applications

Novel thiophene derivatives containing sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have been prepared and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several compounds showed higher cytotoxic activities than the standard drug doxorubicin, suggesting the compound's utility in developing potential anticancer agents (Ghorab, Bashandy, & Alsaid, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing new synthetic strategies to optimize its properties . The development of new isoxazole and thiophene derivatives based on the most recent knowledge could also be a promising area of research .

properties

IUPAC Name

5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S2/c1-8-7-9(17-14-8)3-2-6-13-19(15,16)11-5-4-10(12)18-11/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGELGSDBMMKWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-2-sulfonamide

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